molecular formula C8H9BrClNO B13319267 (1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol

(1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol

Katalognummer: B13319267
Molekulargewicht: 250.52 g/mol
InChI-Schlüssel: LUOILOMMQKDPPF-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. The compound’s structure features an amino group, a hydroxyl group, and halogen substituents on a phenyl ring, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chlorobenzaldehyde and a chiral amine.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Amination: The resulting alcohol undergoes amination using a chiral amine to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the halogen substituents using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dehalogenated product.

    Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

(1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The halogen substituents may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R)-2-Amino-1-(4-fluoro-2-chlorophenyl)ethan-1-ol
  • (1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol
  • (1R)-2-Amino-1-(4-chloro-2-bromophenyl)ethan-1-ol

Uniqueness

(1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol is unique due to its specific combination of halogen substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds.

Eigenschaften

Molekularformel

C8H9BrClNO

Molekulargewicht

250.52 g/mol

IUPAC-Name

(1R)-2-amino-1-(4-bromo-2-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI-Schlüssel

LUOILOMMQKDPPF-QMMMGPOBSA-N

Isomerische SMILES

C1=CC(=C(C=C1Br)Cl)[C@H](CN)O

Kanonische SMILES

C1=CC(=C(C=C1Br)Cl)C(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.